molecular formula C23H20N2O7S B11475346 methyl [7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11475346
M. Wt: 468.5 g/mol
InChI Key: WZSNVVVQBVKAFJ-UHFFFAOYSA-N
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Description

Methyl [7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxole ring, a methoxyphenyl group, and a thiazolopyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. The general synthetic route may include the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using anisole and an appropriate alkylating agent.

    Construction of the Thiazolopyridine Core: The thiazolopyridine core can be constructed through a cyclization reaction involving a thioamide and a β-ketoester.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds followed by esterification to form the desired methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl [7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl [7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [1-(1,3-benzodioxol-5-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate
  • Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate
  • (6-methyl-1,3-benzodioxol-5-yl)acetic acid

Uniqueness

Methyl [7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C23H20N2O7S

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-[7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C23H20N2O7S/c1-29-15-6-4-14(5-7-15)25-19(26)10-16(13-3-8-17-18(9-13)32-12-31-17)21-22(25)24(23(28)33-21)11-20(27)30-2/h3-9,16H,10-12H2,1-2H3

InChI Key

WZSNVVVQBVKAFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C3=C2N(C(=O)S3)CC(=O)OC)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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